molecular formula C12H20BNO3S B6342306 2-(N-Propoxy)thiazole-5-boronic acid pinacol ester CAS No. 2096329-92-7

2-(N-Propoxy)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342306
CAS No.: 2096329-92-7
M. Wt: 269.17 g/mol
InChI Key: LVLQCSARRZYFBG-UHFFFAOYSA-N
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Description

2-(N-Propoxy)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that features a thiazole ring substituted with a propoxy group and a boronic acid pinacol ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Propoxy)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(N-Propoxy)thiazole with a boronic acid derivative under conditions that facilitate the formation of the boronic ester. One common method is the reaction of 2-(N-Propoxy)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(N-Propoxy)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: Thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(N-Propoxy)thiazole-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Propoxy)thiazole-5-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the propoxy group and the boronic acid pinacol ester moiety allows for versatile applications in organic synthesis and material science .

Properties

IUPAC Name

2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3S/c1-6-7-15-10-14-8-9(18-10)13-16-11(2,3)12(4,5)17-13/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQCSARRZYFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160840
Record name Thiazole, 2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-92-7
Record name Thiazole, 2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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